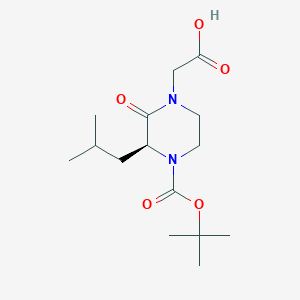

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Vue d'ensemble

Description

Le dérivé d'indirubine 8a est un composé organique synthétique qui appartient à la famille de l'indirubineCe composé a suscité un intérêt considérable en raison de ses effets inhibiteurs puissants sur les kinases dépendantes des cyclines (CDK) et la glycogène synthase kinase-3 bêta (GSK-3β), ce qui en fait un candidat prometteur pour les thérapies anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé d'indirubine 8a implique généralement des réactions de substitution nucléophile. Par exemple, l'indirubine peut subir une substitution nucléophile en position N1 avec le chlorhydrate de 1-(2-chloroéthyl)pipéridine en présence de carbonate de potassium et de bromure de tétrabutylammonium comme catalyseur de transition de phase. Cette réaction donne le dérivé d'indirubine 8a avec un excellent rendement de 88,2% .

Méthodes de production industrielle : La production industrielle des dérivés de l'indirubine implique souvent l'optimisation des conditions de réaction afin d'augmenter le rendement et la pureté. L'utilisation de catalyseurs de transition de phase et de milieux réactionnels contrôlés est cruciale pour la production à grande échelle. De plus, le processus de purification peut impliquer des techniques telles que la recristallisation et la chromatographie afin de garantir une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé d'indirubine 8a subit diverses réactions chimiques, notamment :

Oxydation : Les dérivés de l'indirubine peuvent être oxydés pour former des structures quinonoïdes.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l'indirubine en leurs formes leuco correspondantes.

Substitution : Les réactions de substitution nucléophile sont courantes, comme on le voit dans la synthèse du dérivé d'indirubine 8a.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés de l'indirubine avec des modifications à différentes positions sur les noyaux indoliques, conduisant à des composés aux activités biologiques améliorées .

4. Applications de la recherche scientifique

Le dérivé d'indirubine 8a a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des relations structure-activité des dérivés de l'indirubine.

Médecine : Ce composé a montré des propriétés anticancéreuses significatives, ce qui en fait un candidat potentiel pour le développement de nouvelles thérapies contre le cancer.

5. Mécanisme d'action

Le dérivé d'indirubine 8a exerce ses effets principalement par l'inhibition des CDK et de la GSK-3β. Ces enzymes jouent un rôle essentiel dans la régulation du cycle cellulaire et les voies de signalisation. En se liant aux sites de liaison à l'ATP de ces kinases, le dérivé d'indirubine 8a inhibe efficacement leur activité, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que les dérivés de l'indirubine modulent d'autres voies de signalisation, notamment NF-κB, STAT3 et TGF-β, contribuant à leur activité anticancéreuse à large spectre .

Composés similaires :

Indirubine : Le composé parent, connu pour ses propriétés anticancéreuses.

Indirubine-3'-monoxime : Un dérivé avec une solubilité et une biodisponibilité améliorées.

5-Bromoindirubine-3'-oxime : Un puissant inhibiteur des CDK avec des propriétés pharmacologiques améliorées.

Unicité du dérivé d'indirubine 8a : Le dérivé d'indirubine 8a se distingue par ses modifications spécifiques qui améliorent son potentiel inhibiteur contre les CDK et la GSK-3β. Ces modifications se traduisent par une solubilité et une biodisponibilité améliorées, ce qui en fait un agent thérapeutique plus efficace que son composé parent et d'autres dérivés .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its piperazine structure is a common motif in many therapeutic agents, making it valuable for developing drugs that target specific receptors involved in these conditions .

Key Insights:

- Therapeutic Targeting: The compound has been utilized to design novel therapeutic agents that exhibit enhanced efficacy against neurological diseases .

- Structure-Activity Relationship (SAR): Medicinal chemists leverage this compound to explore SAR, aiding in the optimization of drug candidates .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research helps elucidate complex biological interactions and pathways critical for understanding disease mechanisms.

Research Applications:

- Enzyme Inhibition Studies: The compound aids researchers in understanding how certain enzymes can be inhibited, providing insights into metabolic pathways .

- Receptor Binding Affinity: It is used to assess the binding characteristics of potential drug candidates to their targets, crucial for drug design.

Drug Formulation

The unique properties of this compound make it suitable for formulating drug delivery systems. Its ability to enhance the bioavailability of therapeutic agents is particularly beneficial in improving the effectiveness of administered medications.

Formulation Advantages:

- Bioavailability Enhancement: The chemical structure allows for modifications that can improve the absorption and distribution of drugs within the body .

- Targeted Delivery Systems: Researchers are exploring its incorporation into systems designed to deliver drugs more precisely, minimizing side effects .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of various derivatives. This capability is essential for chemists looking to create new compounds with desired functionalities.

Synthesis Applications:

- Derivatives Creation: It serves as a precursor for synthesizing more complex molecules, expanding the library of available compounds for research and application .

- Reactivity Modifications: The presence of the Boc protecting group allows selective deprotection and functionalization, enabling further chemical modifications.

Material Science

The compound's chemical properties are also explored in material science, particularly in developing new materials with specific functionalities.

Material Development Insights:

- Polymer Creation: Its reactivity can be harnessed to create polymers that possess unique characteristics suitable for industrial applications .

- Functional Materials Research: Investigations into how this compound can be integrated into materials science highlight its potential beyond traditional pharmaceutical applications.

Case Studies and Research Findings

While specific case studies on this compound were not detailed in the search results, its applications have been documented across various research articles focusing on neuropharmacology and medicinal chemistry. Notable findings include:

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Chemistry | Used as an intermediate for synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Assists in studying enzyme inhibition and receptor interactions critical for drug development. |

| Drug Formulation | Enhances bioavailability and targeted delivery capabilities of therapeutic agents. |

| Organic Synthesis | Serves as a building block for creating diverse derivatives with tailored functionalities. |

| Material Science | Explored for developing polymers with specific industrial applications based on its properties. |

Mécanisme D'action

Indirubin derivative 8a exerts its effects primarily through the inhibition of CDKs and GSK-3β. These enzymes play critical roles in cell cycle regulation and signaling pathways. By binding to the ATP-binding sites of these kinases, indirubin derivative 8a effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, indirubin derivatives have been shown to modulate other signaling pathways, including NF-κB, STAT3, and TGF-β, contributing to their broad-spectrum anticancer activity .

Comparaison Avec Des Composés Similaires

Indirubin: The parent compound, known for its anticancer properties.

Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.

5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.

Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .

Activité Biologique

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and carboxymethyl and isobutyl substituents. The structural configuration contributes to its interactions with biological targets, influencing its efficacy in various assays.

Antimalarial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimalarial properties. For example, studies on related piperazine derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum. These compounds demonstrated effective inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle. The IC50 values for these derivatives ranged from 0.14 to 0.27 mM, indicating moderate antimalarial activity .

Table 1: Antimalarial Activity of Piperazine Derivatives

| Compound | IC50 (mM) | Activity against CQ-S | Activity against CQ-R |

|---|---|---|---|

| 7a | 0.14 | Yes | Yes |

| 7b | 0.20 | Yes | Moderate |

| 15a | 0.09 | Excellent | Moderate |

| (3S)-4-Boc-... | TBD | TBD | TBD |

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Many piperazine derivatives inhibit enzymes crucial for parasite survival or cancer cell proliferation.

- Induction of Apoptosis : Compounds targeting BCL-2 or similar pathways can trigger programmed cell death in malignant cells.

- Disruption of Cellular Processes : By interfering with metabolic pathways or cellular signaling, these compounds can effectively reduce viability in target cells.

Case Studies and Research Findings

Several studies have demonstrated the biological potential of piperazine derivatives:

- Antimalarial Studies : In vitro assays showed that piperazine derivatives significantly inhibited the growth of P. falciparum strains, with some compounds showing enhanced activity against resistant strains .

- Anticancer Research : Investigations into carbazole-piperazine hybrids revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Propriétés

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNBFMNMGDYJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.